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Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine

Cat. No.: B2362778
CAS No.: 245057-69-6
M. Wt: 220.272
InChI Key: PGCRTEAGKACZMD-UHFFFAOYSA-N
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Description

Significance of the Benzoontosight.aisigmaaldrich.comdioxole and Piperidine (B6355638) Pharmacophores in Medicinal Chemistry

The benzo ontosight.aisigmaaldrich.comdioxole moiety, also known as the methylenedioxyphenyl group, is a bicyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities. najah.edu This structural unit is a key component in compounds that have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. najah.edu For instance, derivatives of benzo ontosight.aisigmaaldrich.comdioxole have been investigated for their cytotoxic effects on various cancer cell lines. najah.edu One notable example is the natural product piperine (B192125), an alkaloid found in black pepper, which features a benzo ontosight.aisigmaaldrich.comdioxole group and has demonstrated a variety of pharmacological effects, including anti-inflammatory and anticancer properties. nih.gov

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals. nih.gov Its saturated, six-membered ring structure provides a versatile and conformationally flexible scaffold that can be readily functionalized to interact with a wide array of biological targets. nih.govacs.org Piperidine derivatives are integral to drugs targeting the central nervous system, as well as those with antiviral, antibacterial, and anticancer activities. ontosight.ainih.gov The prevalence of the piperidine motif in approved drugs underscores its importance in medicinal chemistry. acs.org

The combination of these two pharmacophores has been explored in the development of novel therapeutic agents. For example, a series of piperidine-benzodioxole derivatives were synthesized and evaluated for their leishmanicidal activity, with some compounds showing promising results. epa.gov Another study focused on organotin(IV) complexes incorporating a 4-(benzo[d] ontosight.aisigmaaldrich.comdioxol-5-ylmethyl)piperazine-1-carbodithioate ligand, which demonstrated significant antibacterial, antifungal, and cytotoxic activities. researchgate.net

Overview of Amine-Containing Heterocyclic Systems in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen atoms, are fundamental to the development of new medicines. ontosight.ai Amine-containing heterocyclic systems are especially significant due to their ability to form hydrogen bonds and ionic interactions with biological macromolecules such as proteins and nucleic acids. These interactions are often crucial for the binding of a drug to its target and, consequently, for its therapeutic effect.

Rationale for Academic Research on Benzoontosight.aisigmaaldrich.comdioxol-5-yl-piperidin-4-yl-amine Scaffolds

The rationale for investigating scaffolds such as Benzo ontosight.aisigmaaldrich.comdioxol-5-yl-piperidin-4-yl-amine is rooted in the principle of molecular hybridization. By combining the benzo ontosight.aisigmaaldrich.comdioxole and piperidine pharmacophores, researchers aim to create new chemical entities with potentially novel or enhanced biological activities. The goal is to synthesize compounds that may exhibit a unique pharmacological profile arising from the synergistic or additive effects of the two structural motifs.

Academic research in this area would likely focus on several key aspects:

Synthesis: Developing efficient and versatile synthetic routes to produce Benzo ontosight.aisigmaaldrich.comdioxol-5-yl-piperidin-4-yl-amine and its derivatives. This would allow for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Biological Evaluation: Screening the synthesized compounds against a variety of biological targets to identify potential therapeutic applications. Based on the known activities of the parent pharmacophores, these targets could include cancer cell lines, pathogenic microbes, or enzymes and receptors involved in inflammatory or neurological disorders.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups and their positions affect its biological activity. This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

While detailed research findings on the specific compound Benzo ontosight.aisigmaaldrich.comdioxol-5-yl-piperidin-4-yl-amine are not extensively documented in publicly accessible literature, the strong precedent set by related structures provides a compelling case for its continued investigation. The exploration of such hybrid molecules remains a promising avenue in the ongoing quest for new and more effective medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B2362778 Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine CAS No. 245057-69-6

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-8-15-11)7-10(1)14-9-3-5-13-6-4-9/h1-2,7,9,13-14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCRTEAGKACZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo 1 2 Dioxol 5 Yl Piperidin 4 Yl Amine and Its Analogs

Strategies for Constructing the Piperidine (B6355638) Ring System

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of reliable methods for its construction. These can be broadly categorized into precursor-based approaches and cyclization reactions.

Precursor-Based Approaches

Precursor-based approaches utilize acyclic starting materials that already contain most of the atoms required for the piperidine ring. One of the most established methods is the Mannich condensation . This reaction typically involves the condensation of an amine, an aldehyde (like formaldehyde), and a compound containing an acidic proton, such as a ketone. mdpi.comwikipedia.org For the synthesis of 4-piperidone (B1582916) precursors, a double Mannich reaction can be employed using a primary amine, two equivalents of an aldehyde, and a ketone. nih.gov

Another common precursor-based strategy involves the N-heterocyclization of primary amines with diols or dihalides. google.com For instance, the reaction of a primary amine with a 1,5-dihalopentane can directly yield a piperidine ring, although this method can sometimes be limited by side reactions. A more controlled approach is the cyclization of amino alcohols.

Precursor TypeReagentsKey TransformationRef.
Primary Amine, Aldehyde, KetoneAcid or Base catalystMannich Condensation mdpi.comwikipedia.org
Primary Amine, 1,5-DihalopentaneBaseNucleophilic Substitution google.com
Amino AlcoholDehydrating agentIntramolecular Cyclization nih.gov

Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring with a high degree of control over stereochemistry. nih.gov These methods involve the formation of one or two bonds on a linear precursor to close the six-membered ring.

Reductive amination of dicarbonyl compounds is a widely used strategy. wikipedia.org A 1,5-dicarbonyl compound can react with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate which then undergoes intramolecular cyclization and reduction to afford the piperidine ring. google.com

Other notable cyclization strategies include:

Aza-Diels-Alder reactions , where an imine reacts with a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.

Ring-closing metathesis (RCM) of a diene-containing amine, followed by reduction of the resulting double bond.

Radical cyclization of unsaturated N-haloamines or other radical precursors. nih.gov

Incorporation of the Benzobenchchem.comnih.govdioxole Moiety

The benzo nih.govdioxole moiety is a key pharmacophore in many biologically active compounds. Its incorporation into the target molecule can be achieved through various synthetic strategies, primarily involving the functionalization of a pre-existing benzo nih.govdioxole ring or by coupling it with the piperidine core.

Direct Functionalization of Benzobenchchem.comnih.govdioxole Precursors

Direct functionalization of the benzo nih.govdioxole ring, also known as 1,2-methylenedioxybenzene, is a common approach to introduce a handle for subsequent connection to the piperidine ring. Electrophilic aromatic substitution reactions are frequently employed for this purpose.

Friedel-Crafts acylation is a classic method to introduce a ketone group onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com For example, the acylation of 1,2-methylenedioxybenzene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, typically yields the 5-substituted product, 3',4'-(methylenedioxy)acetophenone. researchgate.netlookchem.com This ketone can then be further elaborated to connect to the piperidine moiety.

Vilsmeier-Haack formylation is another effective method for introducing a formyl group onto the benzo nih.govdioxole ring, leading to the formation of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). sciencemadness.orgwikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org The resulting aldehyde can serve as a precursor for building the side chain to be attached to the piperidine ring.

ReactionReagentsProductRef.
Friedel-Crafts AcylationAcyl halide/anhydride, Lewis acid (e.g., AlCl3)5-Acyl-benzo nih.govdioxole researchgate.net
Vilsmeier-Haack FormylationDMF, POCl3Piperonal sciencemadness.orgwikipedia.org
Lithiation and Electrophilic QuenchOrganolithium reagent, Electrophile5-Substituted-benzo nih.govdioxole researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is particularly useful for coupling a benzo nih.govdioxole derivative with a piperidine derivative. worldresearchersassociations.comchemicalbook.com This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

For instance, 5-bromobenzo nih.govdioxole can be coupled with a piperidine-containing boronic acid derivative, or conversely, a benzo nih.govdioxol-5-ylboronic acid can be coupled with a halogenated piperidine derivative. worldresearchersassociations.com This approach offers high functional group tolerance and allows for the late-stage introduction of the benzo nih.govdioxole moiety.

Coupling PartnersCatalyst SystemKey Bond FormedRef.
5-Bromobenzo nih.govdioxole and Piperidinylboronic acidPd catalyst (e.g., Pd(PPh3)4), BaseC-C worldresearchersassociations.comchemicalbook.com
Benzo nih.govdioxol-5-ylboronic acid and 4-Halopiperidine derivativePd catalyst (e.g., Pd(OAc)2), Ligand, BaseC-C worldresearchersassociations.comchemicalbook.com

Formation of the Amine Linkage to the Piperidine Ring

The introduction of the amine group at the 4-position of the piperidine ring is a crucial step in the synthesis of the target compound. Several methods are available for this transformation, with reductive amination of a 4-piperidone being the most common.

Reductive amination of a 4-piperidone precursor is a highly efficient and widely used method. researchgate.net This reaction involves the condensation of the ketone with an amine (in this case, an amine that will become the final amine group or a precursor) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. google.com Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be used to form a C-N bond between an aryl or heteroaryl halide and an amine. lookchem.comnih.gov In the context of the target molecule, this could involve the coupling of a 4-halopiperidine derivative with an amine or the coupling of a piperidin-4-amine with a benzo nih.govdioxole halide. This method is particularly useful for forming N-aryl piperidines. sciencemadness.orgrsc.org

The Gabriel synthesis is a classic method for the preparation of primary amines. masterorganicchemistry.comwikipedia.orgresearchgate.net It involves the N-alkylation of phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orgresearchgate.net To synthesize a 4-aminopiperidine (B84694), one could start with a 4-halopiperidine derivative and react it with potassium phthalimide.

MethodKey ReagentsIntermediateRef.
Reductive Amination4-Piperidone, Amine source, Reducing agent (e.g., NaBH(OAc)3)Imine/Enamine wikipedia.orggoogle.comresearchgate.net
Buchwald-Hartwig Amination4-Halopiperidine, Amine, Pd catalyst, Ligand, BaseOrganopalladium complex lookchem.comnih.govrsc.org
Gabriel Synthesis4-Halopiperidine, Potassium phthalimide, HydrazineN-Alkylphthalimide wikipedia.orgresearchgate.net

Amidation and Amine Alkylation Approaches

Amidation and amine alkylation are fundamental strategies for the construction of C-N bonds and are widely employed in the synthesis of piperidine derivatives. These approaches can be used to introduce the benzo nih.govnih.govdioxol-5-yl group or to modify the piperidine nitrogen.

Amidation typically involves the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. For instance, chromone-2-carboxylic acid can be coupled with 4-amino-N-Boc piperidine to form an amide linkage. acgpubs.org This principle can be extended to synthesize analogs where the benzo nih.govnih.govdioxol moiety is linked via an amide bond. The reaction is often facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-(Dimethylamino)pyridine (DMAP). acgpubs.org

Amine Alkylation is another key method, often used for N-substitution on the piperidine ring. researchgate.net This reaction typically involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. For example, two-carbon units can be introduced on the piperidine nitrogen by alkylation with reagents like bromoacetonitrile (B46782) or 2-iodoethanol. researchgate.net While effective, a common challenge in amine alkylation is the potential for overalkylation, which can be controlled by careful selection of reaction conditions and stoichiometry.

A one-pot tandem protocol integrating amide activation, reduction, and intramolecular nucleophilic substitution offers an efficient route to construct piperidine rings from halogenated amides. nih.gov This method avoids the need for metal catalysts and proceeds under mild conditions. nih.gov

Table 1: Examples of Amidation and Amine Alkylation Reactions for Piperidine Synthesis

Reactant 1Reactant 2Reagents/ConditionsProduct TypeReference
Chromone-2-carboxylic acid4-amino-N-Boc piperidineEDC.HCl, DMAP, DCMN-acylated piperidine acgpubs.org
Piperidine derivativeBromoacetonitrileBaseN-alkylated piperidine researchgate.net
Halogenated secondary amideNaBH₄, Tf₂O, 2-F-PyCH₂Cl₂, CH₃OH, -78°C to rtN-substituted piperidine nih.gov

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of amines, including the target compound Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine. This reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by reduction in situ to the corresponding amine.

A common pathway to synthesize 4-amino-piperidine derivatives involves the reductive amination of a protected piperidin-4-one with an appropriate amine. For example, N-Boc-piperidin-4-one can be reacted with an aniline (B41778) derivative in the presence of a reducing agent like sodium borohydride to yield the corresponding 4-amino-piperidine. researchgate.netresearchgate.net The choice of protecting group on the piperidine nitrogen is crucial for controlling the reaction and for subsequent synthetic transformations.

The synthesis of the target compound could be envisioned through the reductive amination of N-protected 4-piperidone with 1,3-benzodioxol-5-amine. Alternatively, the piperidine ring itself can be constructed via a double reductive amination cascade. This has been demonstrated in the stereoselective synthesis of 2-dienyl-substituted piperidines from a 1,5-keto-aldehyde and a primary amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). rsc.org

Table 2: Reductive Amination Conditions for Piperidine Synthesis

Carbonyl CompoundAmineReducing AgentConditionsProduct TypeReference
N-Boc-piperidin-4-one3,4-dichloroanilineNot specifiedNot specified4-amino-piperidine derivative researchgate.net
N-protected piperidin-4-onePrimary amineNaBH₄Methanol4-amino-piperidine derivative researchgate.net
1,5-keto-aldehydeBenzylamine (B48309)NaBH(OAc)₃THFSubstituted piperidine rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction type that can be employed at various stages in the synthesis of this compound. This can involve the displacement of a leaving group on the piperidine ring or on a precursor to the benzo nih.govnih.govdioxol moiety.

One application of nucleophilic substitution is the synthesis of 4-halo-piperidine derivatives, which are versatile intermediates. rasayanjournal.co.in For instance, an aza-Prins type cyclization mediated by a Lewis acid like NbCl₅ can generate a 4-chloro-piperidine derivative. The chloride at the 4-position can then be displaced by an amine nucleophile.

Another example involves the transformation of an alcohol to a better leaving group, such as a mesylate, followed by nucleophilic substitution with an amine. In the synthesis of aminoethyl-substituted piperidines, a primary alcohol was converted to a mesylate, which was then reacted with benzylamine to yield the corresponding secondary amine. nih.gov This strategy could be adapted to introduce the amino group at the 4-position of the piperidine ring.

Furthermore, intramolecular nucleophilic substitution is a key step in one-pot procedures for constructing the piperidine ring itself from acyclic precursors like halogenated amides. nih.gov

Table 3: Nucleophilic Substitution Reactions in Piperidine Synthesis

SubstrateNucleophileReagents/ConditionsProduct TypeReference
Piperidine with mesylate leaving groupBenzylamineReflux in CH₃CNAmino-substituted piperidine nih.gov
Halogenated secondary amide (in situ)Internal amineTf₂O activation, then NaBH₄ reductionPiperidine ring nih.gov
Epoxide and homoallylic amineChloride (from Lewis acid)NbCl₅4-chloro-piperidine rasayanjournal.co.in

Stereoselective Synthesis of Enantiomers and Diastereomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. For this compound and its analogs, which can possess multiple stereocenters, stereoselective synthesis is crucial.

Several strategies have been developed for the stereoselective synthesis of substituted piperidines. One approach involves the use of chiral auxiliaries. For example, an η⁴-dienetricarbonyliron complex can act as a powerful chiral auxiliary in a double reductive amination cascade, leading to the formation of a single diastereoisomeric piperidine product with complete stereocontrol. rsc.org

Organocatalysis also offers a route to enantiomerically enriched piperidines. An enantioselective intramolecular aza-Michael reaction, catalyzed by a cinchona alkaloid derivative like 9-amino-9-deoxy-epi-hydroquinine, can be used to desymmetrize substrates and produce 2,5- and 2,6-disubstituted piperidines with high levels of enantioselectivity. rsc.org

Another strategy is the stereoselective hydrogenation of substituted pyridines. Using a rhodium(I) catalyst with a ferrocene (B1249389) ligand, unsaturated piperidinones can be hydrogenated to give cis-configured products, which can then be reduced to the corresponding piperidines. nih.gov Metal-free methods, such as the use of borenium ions and hydrosilanes, have also been shown to achieve diastereoselective reduction of pyridines. nih.gov

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. This method demonstrates excellent diastereoselectivity in the ring formation step. nih.gov

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing piperidine derivatives, several green approaches have been explored.

One key aspect of green chemistry is the use of more environmentally benign solvents. For instance, iridium(III)-catalyzed synthesis of substituted piperidines has been successfully carried out in water, which also helps in preventing racemization of enantioenriched substrates. nih.gov

Atom economy is another important principle. A highly atom-economic one-pot multicomponent synthesis of polysubstituted tetrahydropyridines has been described. This reaction proceeds with a catalytic amount of zirconium tetrachloride, and the products can be further converted to piperidin-4-ones. researchgate.net

Replacing hazardous reagents is also a focus of green chemistry. In solid-phase peptide synthesis, which often utilizes piperidine, efforts have been made to find alternatives. 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable and greener substitute for piperidine for Fmoc removal. rsc.org

Furthermore, developing synthetic routes from renewable resources is a significant goal. A new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been developed using a Pt/γ-Al₂O₃ catalyst. rsc.org Such approaches contribute to a more sustainable pharmaceutical industry. unibo.it An efficient green chemistry approach for the synthesis of N-substituted piperidones has also been developed, which offers advantages over classical methods like the Dieckman approach. researchgate.netnih.gov

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Advanced synthetic techniques can significantly improve the efficiency, reaction times, and yields of chemical syntheses. Microwave-assisted synthesis has emerged as a particularly valuable tool in organic and medicinal chemistry.

Microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times and cleaner reactions with higher yields compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzodioxole and piperidine derivatives.

For example, 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives have been synthesized under microwave irradiation by reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid. researchgate.net This method is not only fast and high-yielding but also aligns with green chemistry principles by avoiding the use of toxic solvents. researchgate.net

In the context of piperidine-containing structures, a library of quinoline (B57606) thiosemicarbazones with a piperidine moiety was synthesized using a microwave-assisted condensation reaction, resulting in excellent yields in just 3-5 minutes. mdpi.com Similarly, new acetamide (B32628) derivatives of piperidine have been synthesized under microwave irradiation. mdpi.com The synthesis of 2,5-piperazinediones from N-Boc dipeptide esters has also been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times reduced from hours to minutes. researchgate.net

These examples highlight the potential of microwave-assisted synthesis to streamline the preparation of this compound and its analogs, making the process more efficient and environmentally friendly.

Structure Activity Relationship Sar Studies of Benzo 1 2 Dioxol 5 Yl Piperidin 4 Yl Amine Derivatives

Impact of Substitutions on the Benzohama-univ.edu.syelifesciences.orgdioxole Ring

The benzo hama-univ.edu.syelifesciences.orgdioxole moiety, also known as the methylenedioxyphenyl group, is a key structural feature that can be modified to modulate the pharmacological profile of the parent compound. Both electronic and steric factors of substituents on this aromatic ring system play a significant role in determining the affinity and efficacy of these derivatives at their biological targets.

Electronic Effects of Aromatic Substituents (Electron-Withdrawing and Electron-Donating Groups)

Research on related pharmacophores has shown that the nature of aromatic substituents is critical for biological activity. While specific SAR data for benzo hama-univ.edu.syelifesciences.orgdioxol-5-yl-piperidin-4-yl-amine is limited in publicly available literature, general principles from related structures, such as benzodiazepine (B76468) receptor ligands, indicate that electron-attracting substituents on the aromatic ring can enforce activity. For instance, in some series of compounds, the presence of a chlorine atom on an aromatic ring can decrease potency, while a fluorine atom at an ortho-position might increase binding activity researchgate.net.

The following table summarizes the general effects of electron-withdrawing and electron-donating groups on the properties of aromatic rings in drug-receptor interactions.

Substituent TypeExamplesPotential Effects on Receptor Interaction
Electron-Withdrawing Groups (EWGs) -NO₂, -CN, -CF₃, Halogens (F, Cl, Br)Can enhance pi-stacking interactions by reducing electron repulsion with electron-rich aromatic residues in the binding pocket. May also influence the acidity of nearby protons.
Electron-Donating Groups (EDGs) -OCH₃, -NH₂, -CH₃Can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient areas of the receptor. May also serve as hydrogen bond donors or acceptors.

Steric Hindrance and Conformational Preferences of Benzohama-univ.edu.syelifesciences.orgdioxole Modifications

The size and position of substituents on the benzo hama-univ.edu.syelifesciences.orgdioxole ring can introduce steric hindrance, which may either prevent the molecule from adopting its bioactive conformation or block its entry into the receptor's binding pocket. Conversely, bulky substituents might be beneficial if they can occupy a specific hydrophobic pocket within the receptor.

Studies on related heterocyclic compounds have demonstrated that steric bulk can be a determining factor for ligand-receptor binding. For instance, in some receptor systems, steric hindrance and the repulsive forces between the receptor and certain ligand groups are key determinants of binding affinity researchgate.net. The introduction of bulky groups can lead to a loss of planarity in the aromatic system, which may disrupt favorable van der Waals interactions with flat hydrophobic regions of the binding site hama-univ.edu.sy.

Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a versatile scaffold in medicinal chemistry, and its modification offers a powerful strategy to fine-tune the pharmacological properties of benzo hama-univ.edu.syelifesciences.orgdioxol-5-yl-piperidin-4-yl-amine derivatives nih.gov. Substitutions at both the nitrogen and carbon atoms of the piperidine ring, as well as the ring's conformation, are critical for receptor interaction.

Substitutions at Nitrogen and Carbon Positions

Substitutions at the nitrogen atom (N-substitution) of the piperidine ring are a common strategy to modulate activity. The nature of the substituent can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds.

For example, in a series of fentanyl analogs, which share a 4-anilidopiperidine core, modifications at the piperidine nitrogen have a profound impact on opioid receptor binding affinity. Replacement of the N-phenethyl group with a smaller N-methyl group significantly reduces binding affinity plos.org. This highlights the importance of the N-substituent in establishing key interactions within the receptor binding pocket.

Substitutions at the carbon atoms of the piperidine ring can also significantly affect biological activity. For instance, the introduction of a methyl ester at the 4-position of the piperidine ring in fentanyl analogs, such as in carfentanil, leads to a substantial increase in binding affinity at the µ-opioid receptor plos.org.

The following table provides examples of how substitutions on the piperidine ring can influence receptor affinity in related compound classes.

Position of SubstitutionSubstituentEffect on µ-Opioid Receptor AffinityReference Compound
Nitrogen (N1)-CH₃DecreasedFentanyl
Carbon (C4)-COOCH₃IncreasedFentanyl

Conformational Analysis of Piperidine Modifications

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents (axial vs. equatorial) can have a significant impact on how the molecule presents its pharmacophoric groups to the receptor.

NMR spectroscopy, X-ray crystallography, and molecular modeling are valuable tools for studying the conformational preferences of piperidine derivatives nih.gov. The introduction of substituents can influence the conformational equilibrium of the piperidine ring. For instance, studies on fluorinated piperidine derivatives have shown that electrostatic and hyperconjugative interactions can stabilize conformers with an axial fluorine atom, which is counterintuitive based on steric considerations alone researchgate.net. The preferred conformation of the piperidine ring is crucial as it dictates the spatial arrangement of the pharmacophoric elements, which in turn affects the binding to the target receptor.

Role of the Amine Linkage in Ligand-Receptor Interactions

The secondary amine linkage in benzo hama-univ.edu.syelifesciences.orgdioxol-5-yl-piperidin-4-yl-amine is a critical functional group for mediating interactions with biological targets. This group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (lone pair on the nitrogen), and it can also be protonated to form a positively charged ammonium (B1175870) ion, which can engage in ionic interactions.

The ability of the amine to form hydrogen bonds is essential for the specificity and affinity of many ligand-receptor interactions unina.it. The strength of these bonds is highly dependent on the geometry of the interaction and the surrounding microenvironment within the binding site.

Furthermore, at physiological pH, the secondary amine is likely to be protonated. This positive charge can form a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, in the receptor's binding pocket. This type of electrostatic interaction is often a key anchoring point for ligands. For example, the piperidine nitrogen of fentanyl and its analogs establishes a crucial salt-bridge with a conserved aspartate residue in the µ-opioid receptor researchgate.netnih.gov. The investigation of analogues where the secondary amine is replaced with a tertiary amine or an amide can help to elucidate the precise role of this functional group in receptor binding hama-univ.edu.sy.

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by identifying isofunctional molecular skeletons. This approach is particularly valuable for generating new intellectual property and improving the properties of a known pharmacophore. In the context of Benzo enamine.netresearchgate.netdioxol-5-yl-piperidin-4-yl-amine, scaffold hopping could involve replacing the central piperidine ring or the benzodioxole moiety with other cyclic systems that maintain the crucial spatial arrangement of key pharmacophoric features.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is another key strategy. researchgate.net This can be used to modulate physicochemical properties such as lipophilicity and metabolic stability. enamine.net For the Benzo enamine.netresearchgate.netdioxol-5-yl-piperidin-4-yl-amine scaffold, both classical and non-classical bioisosteric replacements can be envisaged. For instance, the benzodioxole ring could be replaced by other bicyclic systems, or the piperidine core could be substituted with alternative saturated heterocycles. researchgate.net

One example of a bioisosteric replacement for the piperidine ring is the use of azaspiro[3.3]heptane. This replacement can lead to a decrease in lipophilicity, which can be a desirable feature for drug candidates. researchgate.net The table below illustrates a hypothetical application of this strategy to a generic piperidine-containing compound, showing the potential impact on calculated lipophilicity (cLogP).

Table 1: Impact of Piperidine Bioisosteres on Calculated Lipophilicity (cLogP)
Original ScaffoldBioisosteric ReplacementcLogP of OriginalcLogP of BioisostereChange in cLogP
Piperidine2-Azaspiro[3.3]heptane3.73.4-0.3
Piperidine1-Azaspiro[3.3]heptane3.73.4-0.3

Note: The cLogP values are illustrative and based on a model compound as presented in the cited literature. researchgate.net

In a scaffold hopping endeavor, a key goal can be to enhance solubility. dundee.ac.uk For example, replacing a complex bicyclic system with a scaffold that retains key hydrogen bond donors and acceptors but has a more favorable solubility profile can be a successful strategy. The following table provides a conceptual example of how different scaffold hops could influence aqueous solubility.

Table 2: Conceptual Scaffold Hopping and its Effect on Aqueous Solubility
Original Scaffold MoietyHopped Scaffold MoietyKey Interactions PreservedPredicted Change in Solubility
BenzodioxoleIndazoleAromaticity, H-bond acceptorIncrease
PiperidineMorpholineBasic nitrogen, ring conformationIncrease
PiperidineCyclohexaneRing conformationDecrease

Chemoinformatic and Ligand-Based Design for SAR Elucidation

Chemoinformatic and ligand-based design methods are powerful tools for elucidating the SAR of Benzo enamine.netresearchgate.netdioxol-5-yl-piperidin-4-yl-amine derivatives. These computational techniques leverage existing data on active and inactive compounds to build predictive models that can guide the design of new, more potent molecules.

Ligand-based approaches are particularly useful when the three-dimensional structure of the biological target is unknown. These methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the Benzo enamine.netresearchgate.netdioxol-5-yl-piperidin-4-yl-amine scaffold, a pharmacophore model might include a hydrogen bond donor (the amine), a hydrogen bond acceptor (the dioxole oxygens), an aromatic ring, and a hydrophobic feature.

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. Descriptors such as lipophilicity (logP), electronic properties (pKa), and steric parameters can be used to build a mathematical model that predicts the activity of novel compounds. For instance, a QSAR study on a series of 4-amino methyl piperidine derivatives found that specific substitutions significantly influenced their analgesic potential, which was rationalized through molecular docking studies. tandfonline.com

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of Benzo enamine.netresearchgate.netdioxol-5-yl-piperidin-4-yl-amine derivatives, along with their potential influence on a hypothetical biological activity.

Table 3: Hypothetical QSAR Descriptors and Their Potential Impact on Activity
Derivative SubstitutionCalculated logPTopological Polar Surface Area (TPSA)Hydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Activity Trend
Unsubstituted Amine2.541.5 Ų13Baseline
N-methylation of Piperidine2.832.3 Ų13Potentially Increased
Hydroxylation of Piperidine Ring2.061.7 Ų24Potentially Decreased

Note: The values in this table are for illustrative purposes to demonstrate the application of chemoinformatic descriptors and are not based on experimental data for the specified compound.

By combining these computational approaches with synthetic chemistry, researchers can more efficiently explore the SAR of Benzo enamine.netresearchgate.netdioxol-5-yl-piperidin-4-yl-amine derivatives, leading to the identification of optimized drug candidates.

Investigation of Pharmacological Targets and Mechanisms of Action

Enzyme Inhibition Studies

Derivatives of the benzo rsc.orgchemrxiv.orgdioxol-5-yl-piperidine scaffold have been investigated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease.

One area of research has focused on hybrid molecules that combine the piperidine (B6355638) moiety, a known pharmacophoric element of the acetylcholinesterase (AChE) inhibitor donepezil (B133215), with other heterocyclic systems. rsc.org In a study involving benzothiazole–piperazine (B1678402) hybrids, the piperidine ring of donepezil was bioisosterically replaced with a piperazine ring. rsc.org One such derivative, 3-(4-Benzo rsc.orgchemrxiv.orgdioxol-5-ylmethyl-piperazin-1-yl)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide, demonstrated potent and selective inhibition of AChE. rsc.org Notably, this class of compounds showed significantly lower inhibitory activity against butyrylcholinesterase (BuChE), with IC50 values greater than 100 μM, indicating a high degree of selectivity for AChE. rsc.org This selectivity is considered advantageous as it may reduce peripheral cholinergic side effects. rsc.org

Another series of compounds, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, has also been evaluated for cholinesterase inhibition. nih.gov Within this series, specific derivatives exhibited submicromolar IC50 values for both AChE and BuChE. nih.gov Kinetic studies have indicated that these compounds act as competitive inhibitors. nih.gov

The inhibitory potential of these derivatives underscores the importance of the substituted piperidine core in interacting with the active site of cholinesterase enzymes.

Table 1: Cholinesterase Inhibition by Benzo rsc.orgchemrxiv.orgdioxol-5-yl-piperidine Derivatives

Compound Target Enzyme IC50 (μM)
3-(4-Benzo rsc.orgchemrxiv.orgdioxol-5-ylmethyl-piperazin-1-yl)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide Acetylcholinesterase (AChE) 2.31 rsc.org

The enzyme beta-secretase 1 (BACE-1) is a primary therapeutic target in Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.govnih.gov Research into BACE-1 inhibitors has explored various chemical scaffolds, including those related to benzo rsc.orgchemrxiv.orgdioxol-5-yl-piperidine.

One study reported on 1-[4,4-bis(4-fluorophenyl)butyl]-4-(2-oxo-3H-1,3-benzodiazol-1-yl)piperidin-1-ium as a potent inhibitor of BACE-1. researchgate.net Furthermore, molecular hybridization approaches have been employed to design multifunctional agents targeting both cholinesterases and BACE-1. acs.org For instance, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives were synthesized and showed a moderate to good inhibition profile against human BACE-1 (hBACE-1). acs.org

Additionally, deoxyvasicinone-donepezil hybrid compounds have been developed as multitarget agents with potent inhibitory activity against BACE-1. nih.gov These findings suggest that the piperidine scaffold can be effectively incorporated into molecules designed to inhibit BACE-1.

Table 2: BACE-1 Inhibition by Related Piperidine Derivatives

Compound Class Target Enzyme Notable Activity
1-[4,4-bis(4-fluorophenyl)butyl]-4-(2-oxo-3H-1,3-benzodiazol-1-yl)piperidin-1-ium Beta-Secretase 1 (BACE-1) Potent Inhibitor researchgate.net

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and neurodegenerative diseases. chemrevlett.comchemrxiv.org The development of DYRK1A inhibitors has attracted significant interest. While direct studies on Benzo rsc.orgchemrxiv.orgdioxol-5-yl-piperidin-4-yl-amine are not prominent, research on related heterocyclic systems provides insights. For example, 3D-QSAR studies have been conducted on 1,5-naphthyridine (B1222797) derivatives as DYRK1A inhibitors. chemrevlett.com Furthermore, harmine-inspired N-heterocyclic compounds have been identified as novel classes of DYRK1A inhibitors. chemrxiv.org These studies highlight the potential for nitrogen-containing heterocyclic scaffolds to serve as a basis for the design of potent DYRK1A inhibitors.

Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme in various cellular processes, and its dysregulation is linked to neurodegenerative diseases and mood disorders. nih.gov Research has led to the discovery of benzo[e]isoindole-1,3-dione derivatives as selective GSK-3β inhibitors. nih.gov One of the most potent compounds in this class, 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione, exhibited a nanomolar IC50 value. nih.gov Additionally, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been developed as potent ATP-competitive GSK-3β inhibitors. researchgate.net These findings suggest that the piperidine moiety can be a valuable component in the design of GSK-3β inhibitors.

Table 3: GSK-3β Inhibition by Related Compounds

Compound Class Target Enzyme IC50

Interleukin-2-inducible kinase (ITK) and Bruton's tyrosine kinase (BTK) are members of the Tec family of kinases and are crucial in the development of hematopoietic malignancies and autoimmune disorders. chemrxiv.orgchemrxiv.org A structure-activity relationship study of a series of 5'-(benzo[d] rsc.orgchemrxiv.orgdioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives revealed significant antiproliferative activity against ITK and BTK cancer cell lines. chemrxiv.org

Specifically, compounds with a C-5 benzodioxole group attached to a spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core were synthesized and evaluated. chemrxiv.org Certain derivatives, such as compounds 3d and 3j , showed high cytotoxicity in both ITK-positive Jurkat cells and BTK-positive Ramos cells, suggesting potential dual activity. chemrxiv.orgimtm.cz Compound 3d was identified as a selective ITK inhibitor with an IC50 of 0.91 µM, showing no detectable inhibition of BTK. imtm.cz

Table 4: Cytotoxicity of Azaspirooxindolinone Derivatives in ITK and BTK Positive Cell Lines

Compound Cell Line IC50 (µM)
3d Jurkat (ITK-positive) 3.58 chemrxiv.org
3d Ramos (BTK-positive) 3.06 chemrxiv.org
3j Jurkat (ITK-positive) 4.16 chemrxiv.org

| 3j | Ramos (BTK-positive) | 1.38 chemrxiv.org |

Table 5: Enzyme Inhibition by an Azaspirooxindolinone Derivative

Compound Target Enzyme IC50 (µM)
3d Interleukin-2-inducible T-cell kinase (ITK) 0.91 imtm.cz

| 3d | Bruton's tyrosine kinase (BTK) | No detectable inhibition imtm.cz |

Based on the scientific literature available, there is no specific information regarding the direct pharmacological interactions of the compound "Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine" with the targets outlined in your request.

Extensive searches for data on the effects of "Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine" on Cyclin-Dependent Kinases (CDK5/p25), Casein Kinase 1 (CK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase Enzymes (COX-1, COX-2), Monoamine Oxidases (e.g., MAO B), Epidermal Growth Factor Receptor (EGFR) Kinase, Histone Deacetylases (HDACs), and Thromboxane Synthetase did not yield specific research findings for this exact molecule.

While research exists for various derivatives and related structures containing the benzodioxole moiety, the explicit instructions to focus solely on "Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine" prevent the inclusion of that information in this article. Therefore, the requested content for the specified sections and subsections cannot be generated at this time.

Farnesoid-X-Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily involved in the regulation of bile acid and lipid metabolism. While no direct studies on the interaction between Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine and FXR have been identified, research into structurally related N-acylated piperidine derivatives has revealed antagonistic activity at this receptor. These nonacidic antagonists are of interest as they may offer improved pharmacokinetic profiles over charged compounds. The exploration of N-substituted piperidines has shown that modifications to the nitrogen atom can significantly influence FXR antagonism. For instance, the acylation of the piperidine nitrogen in certain series has led to a notable increase in binding affinity. This suggests that the piperidine moiety could be a key pharmacophore for FXR antagonism, though the influence of the benzodioxole group in this context remains uninvestigated.

Pharmacological Data of a Representative N-Acylated Piperidine FXR Antagonist
CompoundTargetActivityAssay
N-acylated piperidine derivativeFarnesoid X Receptor (FXR)AntagonistTR-FRET binding assay and luciferase reporter assay

Receptor Modulation

Endothelin-A (ET(A)) Receptors

The benzodioxole group is a common feature in a number of reported antagonists of the endothelin (ET) receptors, particularly the ET(A) subtype. Research has demonstrated that compounds incorporating the 1,3-benzodioxole (B145889) moiety can be potent and selective ET(A) receptor antagonists. For example, a pyrrolidine (B122466) derivative featuring a 1,3-benzodioxol-5-yl group, (2R,3R,4S*)-1-(N,N-dibutylacetamido)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (A-127722), has been shown to be a potent antagonist with an IC50 of 0.4 nM for the ET(A) receptor and is highly selective over the ET(B) receptor (IC50 of 520 nM). explorationpub.com Further studies on benzothiazine-1,1-dioxide derivatives have also highlighted the importance of the benzodioxole moiety in achieving potent ET(A) antagonism.

Pharmacological Data of a Representative Benzodioxole-Containing ET(A) Receptor Antagonist
CompoundTargetIC50
A-127722ET(A) Receptor0.4 nM
A-127722ET(B) Receptor520 nM

Gamma-Aminobutyric Acid Type A (GABA_A) Receptors

The interaction of benzodioxole and piperidine-containing compounds with GABA_A receptors has been investigated, with piperine (B192125) being a notable example. Piperine, the pungent component of black pepper which contains both a 1,3-benzodioxole group and a piperidine ring, has been identified as a positive allosteric modulator of GABA_A receptors. It potentiates GABA-induced chloride currents and appears to act at a binding site independent of benzodiazepines. Studies on various GABA_A receptor subtypes have shown that piperine acts with similar potency across different alpha subunits. A derivative of piperine, SCT-66, where the piperidine ring is replaced, showed increased potency and efficacy, suggesting that the piperidine moiety is important for its activity profile.

Pharmacological Data of Piperine at GABA(A) Receptors
CompoundTargetEC50 RangeActivity
PiperineGABA(A) Receptor Subtypes (α₂β₂, α₃β₂)42.8 µM - 59.6 µMPositive Allosteric Modulator

Central Nervous System Multitarget Agents (e.g., Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Histamine H3 Receptor (H3R))

While a multitarget profile for a single benzodioxole-piperidine compound across SERT, NET, and H3R has not been documented, derivatives of the piperidine scaffold are extensively studied for their activity on these individual central nervous system targets.

Serotonin and Norepinephrine Transporters: Various 4-substituted piperidine derivatives have been synthesized and evaluated for their inhibitory activity on both SERT and NET. The stereochemistry of the piperidine ring and the nature of the substituents play a crucial role in determining the potency and selectivity for these transporters. Some analogs exhibit selectivity for NET, while others are broad-spectrum inhibitors of both SERT and NET. nih.gov

Histamine H3 Receptor: Piperidine-containing compounds have been a focus in the development of H3 receptor antagonists. Structure-activity relationship studies have shown that the piperidine moiety is a key structural element for dual H3 and sigma-1 receptor activity in some series. polimi.it Carbamate derivatives of N-piperidinoalkan-1-ols have also been evaluated as H3 receptor antagonists. nih.gov

The potential for a compound like Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine to act as a multitarget agent on these CNS targets would depend on the specific conformational and electronic properties conferred by the combination of the benzodioxole and 4-aminopiperidine (B84694) moieties.

Transient Receptor Potential Melastatin 8 (TRPM8) Receptor

The Transient Receptor Potential Melastatin 8 (TRPM8) receptor is a sensor for cold temperatures and cooling agents like menthol. Antagonism of TRPM8 is being investigated for the treatment of pain conditions related to cold hypersensitivity. While a diverse range of chemical scaffolds have been identified as TRPM8 antagonists, there is no specific research available on benzodioxole-piperidine derivatives for this target. The development of TRPM8 antagonists has focused on various heterocyclic structures, but a direct link to the specific combination present in Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine has not been established in the current literature.

Transporter Modulation

As discussed in section 4.2.3, the piperidine core is a well-established pharmacophore for modulating monoamine transporters such as the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET). The affinity and selectivity for these transporters are highly dependent on the substitution pattern on the piperidine ring. For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the stereochemistry and the nature of a side chain appendage were shown to dictate selectivity between the dopamine (B1211576) transporter (DAT), NET, and SERT. nih.gov While these studies did not include the benzodioxole moiety, they underscore the potential of the piperidine scaffold to interact with these important CNS transporters. The specific impact of the benzo nih.govnih.govdioxol-5-yl group on the 4-amino position of the piperidine ring in modulating these transporters has not been elucidated.

ATP-Binding Cassette (ABC) Transporters (e.g., CFTR)

The ATP-Binding Cassette (ABC) transporter superfamily plays a crucial role in trafficking a wide variety of substrates across cellular membranes. One of the most well-studied members of this family is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel. Dysfunctional CFTR is the underlying cause of cystic fibrosis.

Mechanisms of Cellular Pathway Modulation

Inhibition of Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering inflammatory responses. Its dysregulation is implicated in a variety of inflammatory diseases. Research has focused on identifying small molecule inhibitors of the NLRP3 inflammasome as potential therapeutic agents.

Studies on compounds with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally analogous to Benzo nih.govuwaterloo.cadioxol-5-yl-piperidin-4-yl-amine, have demonstrated significant inhibitory effects on the NLRP3 inflammasome. These compounds have been shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in cellular models. The proposed mechanism of action involves the direct inhibition of the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex. Computational modeling suggests that these molecules may bind to specific sites on the NLRP3 protein, thereby preventing the conformational changes required for its activation. Given the structural similarities, it is plausible that Benzo nih.govuwaterloo.cadioxol-5-yl-piperidin-4-yl-amine could exert a similar inhibitory effect on the NLRP3 inflammasome.

Anti-Amyloid Beta (Aβ) Fibrillization Mechanisms

The aggregation of amyloid-beta (Aβ) peptides into fibrillar plaques is a hallmark of Alzheimer's disease. Consequently, the inhibition of Aβ fibrillization is a major therapeutic strategy. The chemical structure of Benzo nih.govuwaterloo.cadioxol-5-yl-piperidin-4-yl-amine incorporates moieties that have been independently studied for their anti-amyloidogenic properties.

The piperidine scaffold is a key feature in a number of compounds designed to inhibit Aβ aggregation. nih.govnih.gov These derivatives are thought to interfere with the self-assembly of Aβ peptides, preventing the formation of toxic oligomers and fibrils. nih.govnih.gov The mechanism often involves binding to Aβ monomers or early aggregates, thereby redirecting the aggregation pathway towards non-toxic species. nih.gov

Furthermore, the benzodioxole group is a type of polyphenolic structure. Polyphenols, in general, have been shown to inhibit the formation of amyloid fibrils and can even disaggregate pre-formed fibrils. uclahealth.orgbiomolther.org Their mechanism is often attributed to their ability to interact with the aromatic residues of Aβ, disrupting the π-π stacking interactions that are crucial for fibril formation. nih.gov Therefore, the combination of a piperidine derivative and a benzodioxole moiety in a single molecule suggests a potential dual-action mechanism for inhibiting Aβ fibrillization, making it a compound of interest for Alzheimer's disease research.

Inhibition of DNA Synthesis (Anticancer Mechanisms)

The benzo[d] nih.govuwaterloo.cadioxol-5-yl (also known as piperonyl) group is a structural feature found in numerous compounds with demonstrated anticancer activity. nih.govrsc.org The anticancer mechanisms of these compounds are often linked to the inhibition of DNA synthesis, either directly or indirectly, leading to cell cycle arrest and apoptosis. nih.govrsc.orgresearchgate.net

Research on various N-aryl-5-(benzo[d] nih.govuwaterloo.cadioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines has shown potent growth inhibition against several human cancer cell lines. rsc.org Mechanistic studies of these compounds revealed that they can induce apoptosis and cause cell cycle arrest in both the S-phase and G2/M-phase. rsc.org S-phase arrest is directly indicative of interference with DNA replication, while G2/M-phase arrest can be a consequence of DNA damage or other cellular stresses that prevent entry into mitosis.

Similarly, a series of 1-benzo nih.govuwaterloo.cadioxol-5-yl-indoles has been shown to cause S-phase cell cycle arrest and induce apoptosis in cancer cells. nih.govresearchgate.net The collective evidence suggests that the benzo[d] nih.govuwaterloo.cadioxol-5-yl moiety is a key pharmacophore that contributes to the anticancer properties of these molecules, likely through mechanisms that culminate in the inhibition of DNA synthesis and the induction of programmed cell death.

In Vitro Pharmacological Evaluation of Benzo 1 2 Dioxol 5 Yl Piperidin 4 Yl Amine Derivatives

Enzyme Inhibition Assays and Kinetic Analysis

Derivatives incorporating the piperidine (B6355638) and related scaffolds have demonstrated significant potential as enzyme inhibitors. Studies have focused on enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

A series of N-(1-Benzylpiperidin-4-yl) molecular hybrids were evaluated for their inhibitory potential against these enzymes. Specific derivatives, namely SD-4 and SD-6, emerged as multifunctional inhibitors, targeting hAChE, hBChE, and hBACE-1. acs.org The inhibitory activity was quantified using fluorescence resonance energy-transfer (FRET)-based assays, revealing a range of potencies from good to moderate. acs.org Further kinetic analysis was performed on the most active compounds to determine the type of inhibition. acs.org Another study highlighted that stiripentol, a compound containing the benzo rsc.orgacs.orgdioxole moiety, acts through the inhibition of lactate dehydrogenase (LDH). mdpi.com

Derivative ClassTarget EnzymeAssay TypeKey Findings
N-(1-Benzylpiperidin-4-yl) HybridshAChE, hBChE, hBACE-1FRET-based AssayCompounds SD-4 and SD-6 showed multifunctional inhibition of all three enzymes. acs.org
Benzo rsc.orgacs.orgdioxole AnalogsLactate Dehydrogenase (LDH)Enzymatic AssayStiripentol, an analog, demonstrated inhibition of LDH. mdpi.com

Cell-Based Functional Assays

Cell Proliferation and Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of benzo rsc.orgacs.orgdioxol-5-yl derivatives have been extensively studied in a variety of human cancer cell lines. A series of novel N-aryl-5-(benzo[d] rsc.orgacs.orgdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent growth inhibition, with IC₅₀ values often below 5 μM. rsc.org

For instance, compound C27 displayed significant activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC₅₀ values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively. rsc.org The most active compound against the A549 cell line was C7 (IC₅₀ = 2.06 ± 0.09 μM), while compound C16 was most effective against the MCF-7 (breast cancer) cell line with an IC₅₀ of 2.55 ± 0.34 μM. rsc.org Mechanistic studies indicated that these compounds can induce apoptosis and cause cell cycle arrest. rsc.org Specifically, compound C27 was found to induce apoptosis and cause cell cycle arrest in both the S-phase and G2/M-phase in HeLa cells. rsc.org

Similarly, phthalazine derivatives bearing the benzo rsc.orgacs.orgdioxole moiety have been evaluated. Compound 4f showed notable cytotoxicity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 cell lines, with IC₅₀ values of 3.97 μM, 4.83 μM, and 4.58 μM, respectively. nih.gov

Derivative/CompoundCell LineCancer TypeIC₅₀ (μM)
Compound C27HeLaCervical2.07 ± 0.88 rsc.org
Compound C27A549Lung3.52 ± 0.49 rsc.org
Compound C7A549Lung2.06 ± 0.09 rsc.org
Compound C16MCF-7Breast2.55 ± 0.34 rsc.org
Compound 4fHepG2Liver3.97 nih.gov
Compound 4fHCT-116Colon4.83 nih.gov
Compound 4fMCF-7Breast4.58 nih.gov

Neuroprotection and Neurotoxicity Assessments

The potential neuroprotective and neurotoxic effects of these derivatives are often evaluated using the human neuroblastoma SH-SY5Y cell line, in both its differentiated and non-differentiated states. acs.orgnih.gov These cells can be differentiated into a mature neuron-like phenotype using agents like retinoic acid. nih.govnih.gov

In these models, cell viability is typically assessed using the MTT assay following exposure to a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which induce oxidative stress. nih.govnih.gov Studies on related benzimidazolium salts showed that pre-treatment could increase cell viability in differentiated SH-SY5Y cells exposed to H₂O₂-induced neurotoxicity. nih.gov This protective effect was associated with the upregulation of the anti-apoptotic marker Bcl-2 and downregulation of the pro-apoptotic marker Bax. nih.gov Furthermore, a reduction in caspase-3 activation and inhibition of caspase-8 was observed. nih.gov The neurotoxic potential of piperazine (B1678402) designer drugs, some containing a methylenedioxybenzyl group, has also been confirmed in differentiated SH-SY5Y cells, where they were found to increase intracellular calcium levels and induce apoptosis. researchgate.net

Anti-inflammatory Marker Modulation

The anti-inflammatory properties of benzo rsc.orgacs.orgdioxole derivatives have been investigated by assessing their ability to modulate key inflammatory markers. In vitro assays often measure the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6) in macrophage cell lines or other relevant immune cells.

Studies on structurally related benzoxazepine derivatives have demonstrated their capacity to affect the release of IL-6 and TNF-α from cancer cell lines. scielo.br Similarly, research on benzimidazolium salts showed that they could support a decrease in TNF-α, IL-1β, and IL-6 protein levels in a neuronal cell model of inflammation. nih.gov These findings suggest that the benzo rsc.orgacs.orgdioxole scaffold is a promising template for the development of novel anti-inflammatory agents, and assays measuring cytokine and NO production are critical for their evaluation.

Receptor Binding and Activation/Inhibition Studies

To elucidate the mechanism of action, receptor binding assays are crucial. For derivatives targeting the cholinergic system, a propidium iodide (PI) displacement assay can be used to examine the binding of compounds to the peripheral anionic site (PAS) of acetylcholinesterase (AChE). acs.org

In the context of neuropsychopharmacology, the affinity of derivatives for benzodiazepine (B76468) (BZD) receptors on the GABA-A receptor complex has been investigated. nih.gov Radioligand binding assays using [³H]-flumazenil are employed to determine the binding affinity of the test compounds. nih.gov In a study of novel diphenyl-1,3,4-oxadiazole derivatives, compounds 7i and 7j were identified as the most potent ligands for the BZD receptor, with IC₅₀ values of 1.54 nM and 1.66 nM, respectively. nih.gov

Derivative/CompoundTargetAssay TypeIC₅₀ (nM)
Compound 7iBenzodiazepine Receptor[³H]-flumazenil Binding1.54 nih.gov
Compound 7jBenzodiazepine Receptor[³H]-flumazenil Binding1.66 nih.gov

Anti-HCV Activity

The Hepatitis C virus (HCV) represents a significant global health challenge, causing severe liver conditions such as cirrhosis and hepatocellular carcinoma. usb.ac.irusb.ac.ir The viral enzyme NS5B RNA-dependent RNA polymerase is a critical target for antiviral drug development because of its essential role in HCV replication. usb.ac.ir Research into novel therapeutic agents has explored various chemical scaffolds, including derivatives containing the piperidine moiety, for their potential to inhibit HCV.

A computational, structure-based study investigated a series of 31 piperidine derivatives for their anti-HCV activity. usb.ac.irusb.ac.ir Through a combination of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, researchers identified promising candidates targeting the NS5B polymerase. usb.ac.ir Compound 26 from this series emerged as a particularly potent candidate, demonstrating a remarkable binding affinity in silico with a high molecular docking score of -142.24 kcal/mol. usb.ac.irusb.ac.ir This in-silico efficacy surpassed that of the FDA-approved drug Ribavirin, which had a docking score of -111.095 kcal/mol in the same model. usb.ac.ir Based on these findings, new molecules were designed, with some achieving even higher predicted affinity for the NS5B polymerase, such as compound SCD6 with a score of -153.74 kcal/mol. usb.ac.irusb.ac.ir While this research was primarily computational, it lays the groundwork for the synthesis and in vitro evaluation of these prioritized piperidine derivatives.

In separate research on other heterocyclic structures, a series of novel biaryl amide derivatives were synthesized and evaluated for their in vitro anti-HCV activity. nih.gov This study led to the discovery of several compounds with potent inhibitory effects. Notably, compound 80 was the most active, with an EC₅₀ value of 15 nM, which is nearly equivalent to the clinical drug telaprevir. nih.gov These findings highlight the potential of targeting HCV with novel small molecules and underscore the importance of in vitro screening to identify potent lead compounds.

Table 1: In Silico Anti-HCV Activity of Piperidine Derivatives Targeting NS5B Polymerase

Compound Molecular Docking Score (kcal/mol)
Compound 26 -142.24 usb.ac.irusb.ac.ir
Ribavirin (Reference) -111.095 usb.ac.ir

Anti-Glycation Assays

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in various chronic diseases, including diabetes and neurodegenerative disorders. Consequently, the identification of small molecules that can inhibit glycation is an active area of research.

In this context, derivatives containing the benzo[d] researchgate.netusb.ac.irdioxole moiety have been evaluated for their anti-glycation properties. A study investigating new 4-thiazolidinone derivatives synthesized and tested a compound featuring this specific core structure: 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, referred to as compound 3. nih.gov The inhibitory activity was assessed using an in vitro assay with human serum albumin (HSA). nih.gov

The results demonstrated that compound 3 was a potent inhibitor of the glycation reaction, showing a maximum inhibition of 42.73% at a concentration of 400 μg/mL. nih.gov This compound was effective at inhibiting the formation of initial, intermediate, and final glycation products. Furthermore, it was found to reverse conformational changes in the secondary structure of HSA (α-helix and β-sheet) that occur under hyperglycemic conditions. nih.gov

Table 2: In Vitro Anti-Glycation Activity of Benzodioxole Derivative (Compound 3)

Compound Concentration (μg/mL) % Inhibition of HSA Glycation
200 Not specified, but lower than 42.73%

Assays for ATPase Activity of Specific Proteins (e.g., Recombinant NLRP3)

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a range of inflammatory diseases. researchgate.net Since the ATPase activity of NLRP3 is essential for its activation, it has become a key target for the development of novel inhibitors. researchgate.netucla.edu A pharmacophore-hybridization strategy was employed to develop a series of benzo[d]imidazole-2-one derivatives containing a 1-(piperidin-4-yl) moiety, which were then evaluated for their ability to inhibit the ATPase activity of human recombinant NLRP3. ucla.edunih.govnih.gov

The in vitro assay measured the reduction in ATP hydrolysis by recombinant NLRP3 in the presence of the test compounds. nih.govresearchgate.net The inhibitory potential was calculated from the relative luminescence units (RLU) generated in the assay. researchgate.netnih.gov From this screening, several compounds emerged as promising NLRP3 inhibitors. nih.govnih.gov For instance, compounds 9, 13, and 18 were identified as particularly effective, capable of inhibiting IL-1β release in a concentration-dependent manner in macrophage cell models. nih.govnih.govresearchgate.net The direct inhibitory effect on NLRP3 ATPase activity was confirmed for these selected compounds at a concentration of 100 µM. researchgate.netnih.gov

Table 3: Inhibition of Recombinant Human NLRP3 ATPase Activity by Selected Piperidine Derivatives

Compound Concentration % Inhibition of NLRP3 ATPase Activity (Mean ± SEM) Statistical Significance (p-value)
Compound 6 100 µM ~35% p ≤ 0.05 researchgate.netnih.gov
Compound 9 100 µM ~55% p ≤ 0.0005 researchgate.netnih.gov
Compound 13 100 µM ~45% p ≤ 0.005 researchgate.netnih.gov

Inhibition was calculated relative to a vehicle control. All compounds were tested at 100 μM with an ATP concentration of 800 μM. researchgate.netnih.gov

High-Throughput Screening Methodologies

The discovery of pharmacologically active derivatives often relies on systematic screening methodologies to efficiently evaluate large libraries of compounds. For piperidine-based compounds targeting inflammatory pathways, a common approach involves a tiered screening cascade that begins with cell-based assays and progresses to more specific molecular-level evaluations.

An example of such a methodology was used in the identification of the NLRP3 inflammasome inhibitors mentioned previously. ucla.edunih.govresearchgate.net The process began with an in vitro screen of the synthesized benzo[d]imidazole-2-one derivatives to assess their ability to inhibit NLRP3-dependent pyroptosis and the subsequent release of interleukin-1β (IL-1β). nih.govnih.govresearchgate.net This initial screening was performed using PMA-differentiated THP-1 cells, a human monocytic cell line, which were stimulated with lipopolysaccharide (LPS) and ATP to activate the NLRP3 inflammasome. ucla.edunih.gov

Compounds that demonstrated significant inhibitory activity in these primary cell-based assays were then selected for further, more targeted evaluation. ucla.edunih.gov This secondary screen involved a newly developed assay to directly measure the ability of the selected compounds to reduce the ATPase activity of human recombinant NLRP3 protein. ucla.edunih.govnih.gov This hierarchical screening approach allows for the efficient identification of the most promising compounds from a larger series, confirming both cellular efficacy and direct target engagement. nih.gov This methodology ensures that resources are focused on candidates with a specific mechanism of action, such as the direct inhibition of NLRP3 ATPase activity.

Preclinical in Vivo Pharmacological Investigations of Benzo 1 2 Dioxol 5 Yl Piperidin 4 Yl Amine Derivatives

Behavioral Pharmacology Models

Behavioral pharmacology models are crucial for assessing the potential of novel compounds to treat neuropsychiatric and neurodegenerative disorders. For derivatives of the core piperidine (B6355638) and structurally related piperazine (B1678402) scaffolds, these models help elucidate effects on cognition, mood, and motor function.

Assessment of Cognitive Function (e.g., Y-maze, Aβ-induced Morris Water Maze Test in Alzheimer's Disease Models)

Cognitive decline is a hallmark of neurodegenerative disorders such as Alzheimer's disease (AD). The Morris Water Maze (MWM) and Y-maze are standard behavioral tests used to evaluate hippocampal-dependent spatial learning and memory in rodent models of cognitive impairment. google.comsci-hub.box

In studies involving piperidine derivatives, these models have demonstrated significant potential for cognitive enhancement. For instance, certain N-(1-benzylpiperidin-4-yl) derivatives have been shown to ameliorate memory and cognitive functions in amyloid-beta (Aβ)-induced behavioral rat models of AD. silae.it The MWM test, which requires the animal to learn the location of a hidden platform in a pool of water, is particularly effective for assessing spatial memory. google.com Performance in this task is often impaired by agents like scopolamine or by the presence of Aβ plaques, and effective cognitive enhancers can reverse these deficits. sci-hub.boxsilae.it Similarly, the Y-maze test assesses spatial working memory by measuring an animal's tendency to explore novel arms of the maze. google.comgoogle.com Significant improvement in performance in these maze tests by scopolamine-treated mice has been observed following the administration of piperidine derivatives, indicating a restoration of cognitive function. sci-hub.box

Research on a novel piperazine derivative, a bioisostere of piperidine, also showed its potential to improve cognitive performance in maze navigation tasks in aged rats. researchgate.net These findings collectively suggest that the piperidine and related piperazine scaffolds are promising templates for developing agents to combat cognitive deficits associated with neurodegenerative diseases.

Compound ClassAnimal ModelBehavioral TestKey FindingSource
N-(1-benzylpiperidin-4-yl) derivative (Compound SD-6)Aβ-induced rat model of ADMorris Water MazeAmeliorates cognitive and memory functions. silae.it
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinonesScopolamine-induced mouse modelMorris Water MazeConfirmed memory amelioration effect. nih.gov
Piperidine derivativesScopolamine-treated miceY-maze & Morris Water MazeSignificant amelioration of cognitive deficits. sci-hub.box
Urea derivative containing a piperidine moietyTransgenic mouse model of ADY-mazeImproved cognitive function after treatment. google.com

Evaluation of Antidepressant-like Effects (e.g., Forced Swim Test, Tail Suspension Test)

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for potential antidepressant activity in rodents. cuestionesdefisioterapia.comnih.gov A reduction in the duration of immobility in these tests is indicative of an antidepressant-like effect.

Derivatives containing the benzo nih.govnih.govdioxol-5-yl moiety linked to a piperazine ring have demonstrated notable antidepressant activity. One such aryl piperazine derivative, 1-[4-(4-benzo nih.govnih.govdioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea (BPPU), exhibited satisfactory antidepressant effects in both the FST and TST in mice. nih.gov

Numerous studies on other aryl piperazine derivatives further support the potential of this chemical class. For example, the 2-methoxyphenylpiperazine derivative HBK-10 significantly reduced immobility time in the FST across a range of doses. nih.gov Similarly, piperazine-hydrazide derivatives VSM 3 and VSM 6 dramatically decreased immobility in both the FST and TST. cuestionesdefisioterapia.com Phenylpiperazine compounds HBK-14 and HBK-15 also decreased immobility time in the rat FST. plos.org The mechanism for many arylpiperazine derivatives is linked to their activity as 5-HT1A receptor partial agonists. nih.gov These consistent findings across multiple related compounds underscore the therapeutic potential of the aryl piperazine and piperidine core structures in developing novel antidepressants.

CompoundBehavioral TestAnimal ModelKey FindingSource
BPPU (Aryl piperazine derivative)FST & TSTMiceShowed good antidepressant activity. nih.gov
HBK-10 (2-Methoxyphenylpiperazine derivative)FSTMiceCaused a significant reduction of immobility (up to 47.2%). nih.gov
VSM 3 & VSM 6 (Piperazine-hydrazide derivatives)FST & TSTMiceDramatically decreased immobility time. cuestionesdefisioterapia.com
HBK-14 (Phenylpiperazine derivative)FSTRatsSignificantly decreased immobility time (by 38%). plos.org
Compound 27 (Arylalkyl piperazine derivative)FSTMiceDose-dependently decreased immobility time (up to 58%). thieme-connect.com

Assessment of Locomotor Activity and Hyperactivity Models

The assessment of spontaneous locomotor activity, typically using an open field test, is a critical control in behavioral pharmacology. It is used to determine whether a compound's effects in models like the FST are genuinely related to mood or are a byproduct of general motor stimulation or sedation. An ideal antidepressant candidate should not significantly alter locomotor activity at therapeutic doses. nih.govresearchgate.net

Anxiolytic Activity Assessment

Preclinical anxiolytic activity is commonly evaluated using models such as the elevated plus-maze (EPM) and the four-plate test. nih.govplos.org The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent or entries into the open arms of the maze suggests an anxiolytic-like effect.

Arylpiperazine derivatives have shown significant promise as anxiolytic agents. silae.it Notably, a new derivative, N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (compound 4p), which contains the piperonyl group (a common name for the benzo nih.govnih.govdioxole moiety), demonstrated confirmed anxiolytic effects in the EPM test. nih.gov The mechanism of action for this class of compounds is often linked to the modulation of the serotonergic system, particularly through interaction with 5-HT1A receptors. nih.govnih.gov Further studies on other piperazine derivatives have corroborated these findings, showing anxiolytic-like activity in various behavioral tests and suggesting involvement of both the serotonergic and GABAergic systems. nih.govnih.gov

Anti-inflammatory and Analgesic Efficacy Studies

The investigation of anti-inflammatory and analgesic properties is a key component of preclinical evaluation, particularly for compounds that may have applications beyond CNS disorders.

Acute Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity. nih.govresearchgate.net Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified over several hours. The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

While direct data on Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine derivatives in this model is limited, studies on related piperidine and other heterocyclic structures show significant activity. Halogenated derivatives of piperidine-4-carboxamide were found to be potent in reducing edema volume, with effects comparable to standard anti-inflammatory drugs. researchgate.net Other piperidine derivatives have also been shown to reduce paw swelling by up to 39% in the carrageenan assay. nih.gov Furthermore, chalcone derivatives have demonstrated exceptionally potent anti-inflammatory activity, with one compound showing 90% inhibition of edema in this model. nih.gov These findings highlight the potential of heterocyclic compounds, including those with a piperidine core, to serve as effective anti-inflammatory agents.

Compound ClassAnimal ModelKey Finding (% Inhibition of Edema)Source
Phenoxy derivative (Compound 72)Carrageenan-induced rat paw edema75.17% mdpi.com
Piperidine derivativeCarrageenan-induced rat paw edema39% nih.gov
Piperidine-4-carboxamide derivatives (chloro and bromo)Carrageenan-induced rat paw edemaPotent and comparable to acetylsalicylic acid. researchgate.net
Chalcone derivativeCarrageenan-induced hind paw edema90% nih.gov

Chronic Inflammatory Models (e.g., Cotton Pellet-Induced Granuloma)

The cotton pellet-induced granuloma model is a widely used method to evaluate the efficacy of compounds on the proliferative phase of chronic inflammation. This model assesses the ability of a substance to reduce the formation of granulomatous tissue around a subcutaneously implanted foreign body, in this case, a cotton pellet. The process involves transudative, exudative, and proliferative phases, culminating in the formation of granulation tissue, which can be quantified by weighing the dried pellet after a specific period. mdpi.comglobalresearchonline.net

A thorough review of scientific literature did not yield any studies that have specifically investigated the anti-inflammatory effects of Benzo jst.go.jpresearchgate.netdioxol-5-yl-piperidin-4-yl-amine or its close derivatives using the cotton pellet-induced granuloma model. Research on other compounds, such as certain plant extracts and synthetic curcuminoid analogs, has demonstrated significant reductions in both exudate and granuloma formation in this model, indicating their potential as anti-inflammatory agents. mdpi.comglobalresearchonline.netuobaghdad.edu.iq For instance, studies on the ethanolic root extract of Aconitum heterophyllum have shown a reduction in the weight of cotton pellets in rats, indicating anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs like diclofenac sodium. academicjournals.org

Analgesic Activity (e.g., Acetic Acid-Induced Writhing Test)

The acetic acid-induced writhing test is a common in vivo model for screening the peripheral analgesic activity of new compounds. Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of abdominal muscle contractions and stretching of the hind limbs. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes compared to a control group. tandfonline.combanglajol.info

While no specific data exists for Benzo jst.go.jpresearchgate.netdioxol-5-yl-piperidin-4-yl-amine, studies on various piperidine derivatives have demonstrated significant analgesic activity in this model. For example, a series of novel 4-amino methyl piperidine derivatives were synthesized and evaluated for their analgesic potential, with one derivative, HN58, showing 100% inhibition of writhing. tandfonline.com The analgesic effect of this compound was suggested to be mediated through the µ-opioid receptor, as it was reversed by naloxone. tandfonline.com

Similarly, other studies on piperidine derivatives have shown varying degrees of protection against acetic acid-induced writhing. researchgate.net For instance, certain halogenated phenacyl derivatives of 4-hydroxypiperidine demonstrated analgesic effects, while other derivatives were inactive. researchgate.net Another study on pyrazole derivatives containing a piperidine moiety also reported moderate to good analgesic activity. nih.gov

The table below summarizes the analgesic activity of some piperidine derivatives in the acetic acid-induced writhing test, as reported in the literature.

Compound/DerivativeWrithing Inhibition (%)Reference
HN58 (a 4-amino methyl piperidine derivative)100% tandfonline.com
Halogenated phenacyl derivatives of 4-hydroxypiperidineVariable researchgate.net
Pyrazole derivatives with piperidine moietyModerate to good nih.gov

It is important to note that these findings are for related piperidine-containing compounds and not for Benzo jst.go.jpresearchgate.netdioxol-5-yl-piperidin-4-yl-amine itself. The presence of the benzo jst.go.jpresearchgate.netdioxole moiety could significantly influence the pharmacological activity.

Biochemical Marker Analysis in Brain Homogenate and Other Animal Tissues (Ex Vivo Estimation)

Ex vivo analysis of biochemical markers in brain homogenates and other tissues from animals treated with test compounds can provide insights into the mechanisms of action. This can include measuring levels of neurotransmitters, enzymes, inflammatory mediators, and markers of oxidative stress.

Specific ex vivo biochemical marker analysis in brain homogenate or other tissues for Benzo jst.go.jpresearchgate.netdioxol-5-yl-piperidin-4-yl-amine or its close derivatives in the context of inflammation or analgesia has not been reported in the available scientific literature.

However, studies on other piperidine and piperazine derivatives have explored their effects on biochemical markers in the brain for other neurological conditions. For instance, in a mouse model of Alzheimer's disease, certain piperazine and N-benzylpiperidine hybrids were shown to decrease levels of acetylcholinesterase (AChE), malondialdehyde, and nitric oxide, while increasing glutathione levels in hippocampal and cortex brain homogenates. acs.org These compounds also reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) mRNA. acs.org Such findings highlight the potential for piperidine-containing structures to modulate biochemical pathways in the central nervous system.

While these studies provide a framework for the types of biochemical analyses that could be relevant, there is a clear absence of data for Benzo jst.go.jpresearchgate.netdioxol-5-yl-piperidin-4-yl-amine in models of pain and inflammation. Future research would be necessary to elucidate its potential effects on biochemical markers in relevant tissues.

No Publicly Available Computational Studies Found for Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine

Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or molecular modeling studies have been identified for the chemical compound Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine.

Despite targeted searches for research pertaining to molecular docking, ligand-protein interaction analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, molecular dynamics simulations, and quantum chemical calculations for this specific molecule, no dedicated studies were found.

As a result, it is not possible to provide an article with the detailed research findings and data tables requested in the specified outline, which includes:

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

While computational studies exist for derivatives and structurally related compounds containing the benzo nih.govnih.govdioxole or piperidine (B6355638) moieties, the explicit focus on "Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine" as a singular subject of such computational analysis is not present in the accessible scientific literature. Therefore, the generation of a scientifically accurate article adhering strictly to the provided outline for this compound is not feasible at this time.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific in silico studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for the compound Benzodioxol-5-yl-piperidin-4-yl-amine. While computational ADME predictions are a common practice in modern drug discovery and chemical research for novel molecules, it appears that dedicated and published research focusing on this particular compound is not currently available in the public domain.

In silico ADME prediction relies on computational models that use the chemical structure of a compound to forecast its pharmacokinetic properties. These models are built upon large datasets of experimentally determined ADME properties of various molecules. The predictions typically include a range of parameters that are crucial for assessing the potential of a compound as a drug candidate.

For a comprehensive in silico ADME assessment, the following parameters are generally evaluated:

Absorption: This includes predictions for intestinal absorption, Caco-2 permeability, and oral bioavailability. These parameters help in understanding how well the compound is likely to be absorbed into the bloodstream after oral administration.

Distribution: Key predicted parameters include plasma protein binding, blood-brain barrier penetration, and volume of distribution. This information is vital for determining where the compound is likely to travel within the body and whether it can reach its intended target.

Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) and the potential metabolic pathways. This helps in identifying potential drug-drug interactions and the expected metabolic stability of the compound.

Excretion: Predictions related to renal clearance and the likelihood of the compound being a substrate for transporters involved in excretion provide insights into how the compound is eliminated from the body.

Although general physicochemical properties for Benzodioxol-5-yl-piperidin-4-yl-amine can be calculated from its structure, detailed and validated in silico ADME studies conducted as part of a formal research investigation could not be located. Such studies would typically involve the use of sophisticated software and methodologies to generate reliable predictions, which would then be presented in data tables and discussed in the context of the compound's potential applications.

The lack of such specific data for Benzodioxol-5-yl-piperidin-4-yl-amine means that a detailed analysis and presentation of its in silico ADME profile, as requested, cannot be provided at this time. Further research and computational studies would be required to generate the necessary data to populate the detailed data tables and provide the in-depth research findings for this specific compound.

Advanced Analytical Method Development for Benzo 1 2 Dioxol 5 Yl Piperidin 4 Yl Amine and Its Metabolites/derivatives

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of Benzo scispace.comparticle.dkdioxol-5-yl-piperidin-4-yl-amine from complex mixtures. The choice of technique depends on the analyte's physicochemical properties, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of piperidine-containing compounds. nih.gov Reversed-phase HPLC is a common approach, utilizing C18 columns for separation. google.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. sielc.comnih.govthermofisher.cn The inclusion of additives like formic acid or trifluoroacetic acid can improve peak shape and ionization efficiency for mass spectrometry detection. sielc.comresearchgate.net

For chiral compounds, such as derivatives of piperidin-3-amine, pre-column derivatization may be necessary to introduce a chromophore, followed by separation on a chiral column. nih.gov UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Typical HPLC/UPLC Parameters:

Column: Reversed-phase C18 or C8 (e.g., 2.1-4.6 mm I.D., 50-250 mm length, 1.7-5 µm particle size).

Mobile Phase: Gradient elution with acetonitrile/methanol and water containing 0.1% formic acid.

Flow Rate: 0.2-1.0 mL/min.

Detection: UV detection (around 230 and 285 nm for the benzodioxole moiety) or Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing. labrulez.com Derivatization is often employed to improve chromatographic behavior. However, for certain piperidine (B6355638) alkaloids, direct analysis is possible. researchgate.netresearchgate.net A 5% phenyl/95% methyl silicone capillary column is commonly used for the separation of piperazine (B1678402) and related compounds. unodc.org Headspace GC may also be utilized for the analysis of residual piperidine in active pharmaceutical ingredients (APIs). chromforum.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of drugs and metabolites in biological fluids due to its high selectivity and sensitivity. nih.govresearchgate.net This technique is particularly well-suited for the analysis of novel psychoactive substances, including piperidine derivatives. nih.govwiley.comscispace.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. Specific fragment ions are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and low detection limits. nih.gov

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of Benzo scispace.comparticle.dkdioxol-5-yl-piperidin-4-yl-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR: The ¹H NMR spectrum of a compound with a benzo scispace.comparticle.dkdioxole moiety would characteristically show a singlet for the two methylene protons (O-CH₂-O) around 5.9-6.0 ppm. chemicalbook.commdpi.comnih.gov The aromatic protons on the benzodioxole ring typically appear as a multiplet or distinct signals in the region of 6.7-7.0 ppm. nih.gov The protons on the piperidine ring would be found in the aliphatic region, generally between 1.5 and 3.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the methylene carbon of the dioxole group at approximately 101 ppm. The aromatic carbons and the carbons of the piperidine ring would also have distinct chemical shifts. mdpi.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity and definitively assign all proton and carbon signals. mdpi.commdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Benzo scispace.comparticle.dkdioxol-5-yl-piperidin-4-yl-amine would be expected to show characteristic absorption bands:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

C-H stretch: Bands for aromatic and aliphatic C-H bonds just below and above 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.

C-O stretch: Strong bands corresponding to the ether linkages of the benzodioxole group, typically in the 1030-1250 cm⁻¹ region. researchgate.netcdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for identification.

Electron Ionization (EI-MS): This technique, often coupled with GC, provides a reproducible fragmentation pattern that can be compared to spectral libraries.

Electrospray Ionization (ESI-MS): Commonly used with LC, ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this precursor ion can elucidate the structure by analyzing the fragment ions. nih.gov For piperidine alkaloids, a common fragmentation pathway involves the neutral loss of water. nih.gov

Method Validation

Validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. scispace.comparticle.dkaltabrisagroup.comscielo.brwjarr.com The validation process is guided by international guidelines such as those from the International Council for Harmonisation (ICH). nih.gov

Specificity Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br In chromatography, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing peak purity analysis using a diode-array detector or mass spectrometer.

Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range. The results are plotted, and a linear regression analysis is performed. A correlation coefficient (R²) value of >0.99 is generally considered acceptable. nih.gov

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For LC-MS/MS methods, LODs for similar novel psychoactive substances can be in the range of 1.0 to 5.0 ng/mL. nih.govresearchgate.net

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is often the lowest concentration on the calibration curve.

Below is an interactive table summarizing typical validation parameters for an LC-MS/MS method for a compound like Benzo scispace.comparticle.dkdioxol-5-yl-piperidin-4-yl-amine in a biological matrix.

Validation ParameterTypical Acceptance CriteriaExample Finding
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Linearity (Range) 1 - 1000 ng/mLR² > 0.998
Accuracy (% Recovery) 85 - 115%92.5% - 108.2%
Precision (% RSD) < 15%Repeatability < 5%, Intermediate Precision < 10%
Limit of Detection (LOD) Signal-to-Noise > 30.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 101.0 ng/mL

Future Directions and Research Perspectives

Development of Highly Selective and Potent Analogs

A primary objective for future research will be the rational design and synthesis of analogs with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with target proteins. Research on related benzodioxole and piperidine (B6355638) structures has demonstrated that subtle structural changes can significantly impact biological activity and selectivity. nih.govmdpi.com

Key strategies for analog development will likely include:

Modification of the Piperidine Ring: Introducing substituents on the piperidine nitrogen or other positions can alter the compound's lipophilicity, polarity, and steric profile, thereby influencing its binding affinity and selectivity.

Substitution on the Benzodioxole Ring: Adding various functional groups (e.g., halogens, alkyls, alkoxys) to the aromatic portion of the benzodioxole moiety can modulate electronic properties and create new interaction points with target receptors. nih.gov

Alteration of the Linker: The nature of the connection between the benzodioxole and piperidine rings can be modified to explore different spatial arrangements and conformational flexibility, which is critical for optimizing target engagement.

The systematic exploration of these modifications will facilitate the development of a new generation of compounds with fine-tuned pharmacological profiles.

Analog ScaffoldModification StrategyAnticipated Effect on ActivityRationale
N-Substituted PiperidineAddition of various alkyl or aryl groups to the piperidine nitrogen.Modulation of receptor subtype selectivity and potency.Alters steric bulk and basicity, influencing interactions within the binding pocket.
Substituted BenzodioxoleIntroduction of electron-withdrawing or -donating groups on the aromatic ring.Enhanced binding affinity and target specificity.Modifies the electronic landscape of the molecule, affecting key hydrogen bonds or π-π stacking interactions. researchgate.net
Stereoisomer SeparationSynthesis and evaluation of individual enantiomers.Identification of the more active stereoisomer, potentially reducing off-target effects.Biological targets are often chiral, leading to stereospecific interactions. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The benzo nih.govnih.govdioxole and piperidine moieties are present in a wide range of biologically active molecules, suggesting that analogs of Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine could have therapeutic potential across multiple disease areas. researchgate.net While initial research might focus on a specific target, future work should explore a broader scope of applications.

Potential therapeutic areas for investigation include:

Oncology: Numerous compounds containing the benzodioxole scaffold have been investigated as anticancer agents, acting through mechanisms such as kinase inhibition and induction of apoptosis. nih.govresearchgate.netnih.gov Derivatives could be screened against various cancer cell lines to identify potential antiproliferative activity. nih.gov

Central Nervous System (CNS) Disorders: The piperidine core is a common feature in drugs targeting the CNS. Analogs could be evaluated for activity in models of epilepsy, anxiety, and neurodegenerative diseases. mdpi.comnih.gov For instance, certain benzodioxole derivatives have shown promise as anticonvulsants by modulating ion channels like Nav1.1. nih.gov

Cardiovascular Disease: Related structures have been identified as inhibitors of G-protein-coupled receptor kinases (GRKs), which are targets for heart failure therapies. nih.gov This suggests a potential role for new analogs in treating cardiovascular conditions.

Potential Therapeutic AreaRelevant Biological Target(s)Evidence from Related Compounds
OncologyTyrosine Kinases (e.g., c-Src, Abl), Topoisomerases, Apoptosis PathwaysBenzodioxole-containing quinazolines act as dual c-Src/Abl kinase inhibitors. nih.gov Indole derivatives with a benzodioxole moiety induce apoptosis in cancer cells. nih.gov
CNS Disorders (e.g., Epilepsy)Voltage-Gated Sodium Channels (e.g., Nav1.1), GABAA ReceptorsPyrrolidinone derivatives with a benzodioxole group show potent anticonvulsant activity via Nav1.1 channel inhibition. nih.gov
Cardiovascular DiseaseG-protein-coupled Receptor Kinases (GRK-2, GRK-5)Compounds with a piperidin-4-yl-pyrazol-4-yl-pyridin-2-amine scaffold are selective GRK-2 and GRK-5 inhibitors. nih.gov
Psychiatric DisordersSerotonin/Dopamine (B1211576) Receptors, GABAA ReceptorsDerivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have shown novel psychoactive effects, suggesting potential for psychotherapy applications. nih.gov

Detailed Mechanistic Investigations at a Molecular Level

A fundamental aspect of future research will be to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. Moving beyond initial screening, in-depth mechanistic studies are necessary to understand how lead compounds interact with their targets and influence cellular pathways.

These investigations should include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein(s) that analogs bind to.

Biochemical and Biophysical Assays: Performing enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics between the compound and its target.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the co-crystal structure of the compound bound to its target. This provides invaluable, high-resolution insight into the specific molecular interactions, guiding further rational design. nih.gov

Cell-Based Functional Assays: Assessing the downstream effects of target engagement in relevant cell models, such as measuring changes in signaling pathways, gene expression, or cellular processes like apoptosis or cell cycle arrest. nih.gov

Understanding the mechanism of action at this level is critical for optimizing drug candidates and predicting their potential efficacy and selectivity in a clinical setting.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis and testing will be paramount in accelerating the drug discovery process for this class of compounds. Rational drug design, leveraging computational tools, can significantly reduce the number of compounds that need to be synthesized and screened, saving time and resources. rsc.org

Key integrated approaches include:

Molecular Docking and Virtual Screening: Using computer models of target protein structures to predict how potential analogs will bind. nih.govresearchgate.net This allows for the in-silico screening of large virtual libraries to prioritize compounds for synthesis.

Homology Modeling: When an experimental structure of a target is unavailable, a model can be built based on the known structures of related proteins. This model can then be used for docking studies to generate hypotheses about compound binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the analogs with their biological activity. These models can then predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features necessary for biological activity. This "pharmacophore" can then be used to search for novel scaffolds that possess the desired activity.

This iterative cycle—where computational predictions guide experimental work, and the results of these experiments are used to refine the computational models—is a powerful strategy for the efficient development of novel therapeutic agents based on the Benzo nih.govnih.govdioxol-5-yl-piperidin-4-yl-amine scaffold.

Q & A

What are the recommended synthetic routes for Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine and its analogs in academic research?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Coupling of the benzo[1,3]dioxole moiety with a piperidin-4-yl-amine backbone via reductive amination or nucleophilic substitution.
  • Step 2: Introduction of substituents (e.g., methoxy or fluorobenzyl groups) using catalysts like Pd/C or BH3-THF under controlled temperatures (e.g., 60–80°C) .
  • Step 3: Salt formation (e.g., oxalate) to enhance solubility and stability .
    Optimization requires monitoring via TLC and purification via column chromatography. For analogs, virtual screening (e.g., targeting uPAR) can guide structural modifications .

How can researchers characterize the structural purity of this compound derivatives?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: Confirm backbone integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm, benzo[1,3]dioxole protons at δ 6.7–7.2 ppm) .
  • HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry: Verify molecular weight (e.g., HRMS for exact mass matching) .
  • X-ray Crystallography: Resolve conformational flexibility, especially for analogs with bulky substituents .

What in vitro assays are suitable for evaluating the antitumor potential of this compound?

Level: Advanced
Methodological Answer:

  • Cell Invasion/Migration Assays: Use Boyden chambers with Matrigel-coated membranes. Treat MDA-MB-231 breast cancer cells with 10–100 µM compound and quantify migrated cells post-staining (IC50 ~30 µM observed in similar analogs) .
  • Apoptosis Studies: Measure caspase-3/7 activation via fluorescence-based kits (e.g., CellEvent) .
  • Cell Cycle Analysis: Employ flow cytometry (PI staining) to identify G1/S arrest, a hallmark of apoptosis-inducing agents .

How can researchers address discrepancies in IC50 values across different cell lines?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Cell Line Heterogeneity: Compare receptor expression profiles (e.g., uPAR levels in MDA-MB-231 vs. other lines) via qPCR .
  • Assay Conditions: Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) .
  • Metabolic Stability: Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess compound degradation .
    Statistical validation (e.g., triplicate runs, ANOVA) is critical for reproducibility .

What computational methods assist in predicting the biological targets of this compound?

Level: Advanced
Methodological Answer:

  • Virtual Screening: Use docking software (e.g., AutoDock Vina) to prioritize targets like uPAR or kinases. Validate with MD simulations to assess binding stability .
  • QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
  • Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bonds with piperidine N) using Schrödinger Phase .

How can reaction yields be optimized during analog synthesis?

Level: Advanced
Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for SN2 reactions or THF for Grignard additions .
  • Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hrs to 30 mins) while maintaining >80% yield .
  • Workup Strategies: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates with minimal loss .

What strategies resolve contradictions in mechanistic data (e.g., apoptosis vs. necrosis)?

Level: Advanced
Methodological Answer:

  • Multi-Parameter Assays: Combine Annexin V/PI staining with ATP quantification to distinguish apoptosis from necrosis .
  • Pathway Inhibition: Use siRNA knockdown (e.g., Bcl-2 for apoptosis, RIPK1 for necrosis) to clarify dominant mechanisms .
  • Transcriptomic Profiling: Perform RNA-seq to identify upregulated pathways (e.g., p53 for apoptosis, NF-κB for necrosis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.